Hamacanthin A
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Overview
Description
Hamacanthin A is a marine bisindole alkaloid, primarily isolated from marine sponges of the genus Spongosorites and Discodermia . It is known for its unique chemical structure, which includes a 5,6-dihydropyrazin-2(1H)-one core substituted at positions 3 and 6 by 6-bromo-1H-indol-3-yl groups . This compound has garnered significant interest due to its potential biological activities, including cytotoxic, antimicrobial, and fungicidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hamacanthin A involves several key steps. One method includes the reduction of adducts of O-benzylhydroxylamine and N-protected 3-(2-nitrovinyl)indoles . . The described methods for the synthesis include:
- Conjugate addition of O-acylhydroxylamines to 3-(2-nitrovinyl)-indoles .
Substitution of hydroxyl groups for azido groups: under the conditions of the Mitsunobu reaction.
Aminoalkylation of indoles at position 3: using the corresponding nitrones.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The key challenge remains the complex chromatographic purification required due to the formation of by-products like triphenylphosphine oxide and hydrazine dicarboxylate during the Mitsunobu reaction .
Chemical Reactions Analysis
Types of Reactions
Hamacanthin A undergoes various chemical reactions, including:
- Oxidation : This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.
- Reduction : This involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced derivatives.
- Substitution : This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
- Oxidation : Common reagents include potassium permanganate and chromium trioxide.
- Reduction : Reagents such as lithium aluminum hydride and sodium borohydride are frequently used.
- Substitution : Conditions often involve the use of nucleophiles or electrophiles under controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as reduced or oxidized forms, which may exhibit different biological activities .
Scientific Research Applications
- Chemistry : It serves as a precursor for the synthesis of other marine alkaloids and complex organic molecules .
- Biology : Its cytotoxic properties make it a candidate for studying cell death mechanisms and cancer research .
- Medicine : The antimicrobial and fungicidal activities of Hamacanthin A suggest potential therapeutic applications in treating infections .
- Industry : Its unique chemical structure and reactivity make it useful in the development of new materials and chemical processes .
Mechanism of Action
The mechanism by which Hamacanthin A exerts its effects involves interaction with cellular targets, leading to disruption of cellular processes. It is known to induce apoptosis in cancer cells by activating specific molecular pathways . The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of key signaling proteins and enzymes .
Comparison with Similar Compounds
Hamacanthin A is part of a broader class of marine bisindole alkaloids, including:
- Hamacanthine B : Similar in structure but with slight variations in the substitution pattern .
- Spongotines : Another group of marine alkaloids with similar biological activities .
- Dihydrohamacanthins : Reduced derivatives of this compound and B .
This compound stands out due to its specific substitution pattern and the resulting unique biological activities .
Properties
CAS No. |
160098-92-0 |
---|---|
Molecular Formula |
C20H14Br2N4O |
Molecular Weight |
486.2 g/mol |
IUPAC Name |
(2S)-2,5-bis(6-bromo-1H-indol-3-yl)-2,3-dihydro-1H-pyrazin-6-one |
InChI |
InChI=1S/C20H14Br2N4O/c21-10-1-3-12-14(7-23-16(12)5-10)18-9-25-19(20(27)26-18)15-8-24-17-6-11(22)2-4-13(15)17/h1-8,18,23-24H,9H2,(H,26,27)/t18-/m1/s1 |
InChI Key |
LJVUNJVGWMVCQH-GOSISDBHSA-N |
SMILES |
C1C(NC(=O)C(=N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br |
Isomeric SMILES |
C1[C@@H](NC(=O)C(=N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br |
Canonical SMILES |
C1C(NC(=O)C(=N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br |
Synonyms |
Hamacanthine A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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